molecular formula C13H10N2 B8666077 3-amino-[1,1'-biphenyl]-4-carbonitrile

3-amino-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8666077
M. Wt: 194.23 g/mol
InChI Key: GJYGLOUBZCWQSV-UHFFFAOYSA-N
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Description

Chemical Name: 3'-Amino-[1,1'-biphenyl]-4-carbonitrile CAS No.: 149505-72-6 Molecular Formula: C₁₃H₁₀N₂ Molecular Weight: 194.23 g/mol Structural Features: This compound consists of a biphenyl backbone with an amino (-NH₂) group at the 3' position and a cyano (-CN) group at the 4 position. Its electron-withdrawing cyano group and electron-donating amino group create a push-pull electronic structure, making it valuable in materials science and pharmaceutical intermediates .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

GJYGLOUBZCWQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-phenylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene derivatives. This process requires high temperatures (400-450°C) and the presence of ammonia and oxygen . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-amino-[1,1'-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro-4-phenylbenzonitrile.

    Reduction: 2-Amino-4-phenylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-amino-[1,1'-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-[1,1'-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3'-Amino-[1,1'-biphenyl]-4-carbonitrile 3'-NH₂, 4-CN C₁₃H₁₀N₂ Pharmaceutical intermediates, electronic materials
4'-(2-Mercaptoethyl)-[1,1'-biphenyl]-4-carbonitrile (TAT-12) 4'-(HS-CH₂CH₂-) C₁₅H₁₂N₂S Conjugation with gold nanoclusters for fluorescent probes
4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile 4'-(C₈H₁₇O-) C₂₁H₂₃NO Liquid crystal synthesis, organic electronics
4’-((Diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile 4’-(N(CH₂CH₃)₂-CH₂-) C₁₈H₂₀N₂ High yield (97%), used in antimalarial drug intermediates
4’-Mercapto-[1,1’-biphenyl]-4-carbonitrile 4’-SH C₁₃H₉NS High conductance in molecular electronics
S-CCB (4’-Citronelloxy-chiral biphenyl) 4’-(citronelloxy), chiral C₂₄H₂₇NO Nonlinear optical (NLO) properties, SHG-LD applications

Electronic and Optical Properties

  • 3-Amino Derivative: The amino-cyano push-pull system enhances charge transfer, useful in organic semiconductors .
  • S-CCB (Chiral Citronelloxy Derivative): Exhibits strong second-harmonic generation (SHG) with a hyperpolarizability ratio (β₁₂₃/β₃₃₃) dependent on chirality. Polarized SHG measurements showed S₁₄/S₁₅ ≈ 1/30, indicating pronounced chiral asymmetry .
  • 4’-Mercapto Derivative : Displays high conductance (0.01 G₀) in molecular junctions, comparable to symmetric dithiol derivatives, due to coherent electron transport across the biphenyl system .

Key Research Findings

Chirality and NLO Properties: Chiral S-CCB outperforms achiral analogs (e.g., 6OCB) in SHG-LD measurements, confirming the role of stereochemistry in nonlinear optics .

Conductance Asymmetry : Asymmetric 4’-mercapto derivative shows minimal I–V curve asymmetry, suggesting efficient electron delocalization despite substituent differences .

Synthetic Versatility: Alkyloxy and aminoalkyl substituents improve solubility and bioavailability in drug candidates, as seen in antimalarial intermediates .

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